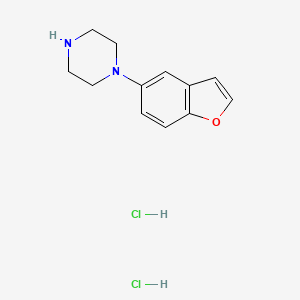

1-(1-benzofuran-5-yl)piperazinedihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(1-benzofuran-5-yl)piperazinedihydrochloride is a chemical compound with the molecular formula C12H16Cl2N2O and a molecular weight of 275.18 g/mol This compound is a derivative of benzofuran and piperazine, two structures known for their significant biological activities

Analyse Chemischer Reaktionen

1-(1-benzofuran-5-yl)piperazinedihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-(1-benzofuran-5-yl)piperazinedihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in targeting specific biological pathways.

Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of 1-(1-benzofuran-5-yl)piperazinedihydrochloride involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating them. The piperazine ring can enhance the compound’s binding affinity and specificity for these targets . Detailed studies are required to fully elucidate the exact pathways involved.

Vergleich Mit ähnlichen Verbindungen

1-(1-benzofuran-5-yl)piperazinedihydrochloride can be compared with other benzofuran and piperazine derivatives:

Benzofuran derivatives: These compounds are known for their diverse biological activities, including anticancer and antiviral properties.

Piperazine derivatives: These compounds are often used in pharmaceuticals for their ability to modulate neurotransmitter systems.

The uniqueness of this compound lies in its combined structure, which may offer synergistic effects not seen in its individual components.

Similar Compounds

- 1-(2-Benzofuran-5-yl)piperazine

- 1-(3-Benzofuran-5-yl)piperazine

- 1-(4-Benzofuran-5-yl)piperazine

These compounds share structural similarities but may exhibit different biological activities and properties.

Biologische Aktivität

1-(1-benzofuran-5-yl)piperazinedihydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological mechanisms, therapeutic implications, and relevant case studies.

Chemical Structure

The compound has the molecular formula C12H16Cl2N2O and features a piperazine ring attached to a benzofuran moiety. This structural configuration is significant for its interaction with various biological targets.

Research indicates that this compound may interact with sigma receptors, particularly σ1 and σ2 subtypes, which are implicated in various neurological processes. Sigma receptors are known to modulate intracellular signaling pathways, influencing neurotransmitter release and neuronal survival .

Table 1: Biological Targets of Sigma Receptors

| Receptor Type | Function | Implications |

|---|---|---|

| σ1 | Modulates Ca²⁺ signaling | Involved in neuroprotection and apoptosis |

| σ2 | Potentially acts as a histone binding protein | Role in cell proliferation and differentiation |

Biological Activities

This compound exhibits several biological activities, including:

- Neuroprotective Effects : Studies suggest that compounds targeting sigma receptors can exert neuroprotective effects by modulating calcium influx and reducing apoptosis in neuronal cells .

- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, which are critical in conditions such as neurodegeneration and ischemic injuries .

Study 1: Neuroprotection in Ischemia

A study investigated the neuroprotective effects of a similar benzofuran derivative in a model of focal cerebral ischemia. The results indicated significant reductions in infarct volume and improved neurological outcomes, supporting the hypothesis that sigma receptor modulation can confer neuroprotection .

Study 2: Anti-inflammatory Effects

Another study evaluated the anti-inflammatory properties of piperazine derivatives. The findings demonstrated that these compounds could inhibit pro-inflammatory cytokine production, suggesting potential therapeutic applications for inflammatory diseases .

Eigenschaften

IUPAC Name |

1-(1-benzofuran-5-yl)piperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O.2ClH/c1-2-12-10(3-8-15-12)9-11(1)14-6-4-13-5-7-14;;/h1-3,8-9,13H,4-7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHJGTHZDVAGIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC3=C(C=C2)OC=C3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.